2-脱氧-4-表-美丽菌素

描述

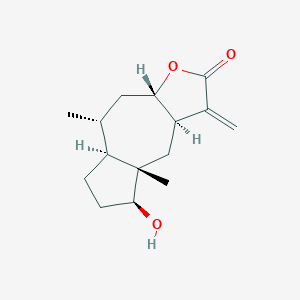

2-Desoxy-4-epi-pulchellin (PCL) is a sesquiterpene-lactone, which naturally occurs in many traditional Chinese medicinal plants . It has antitumor and anti-inflammatory activities . It is a natural product found in Carpesium abrotanoides, Carpesium faberi, and Inula anatolica .

Synthesis Analysis

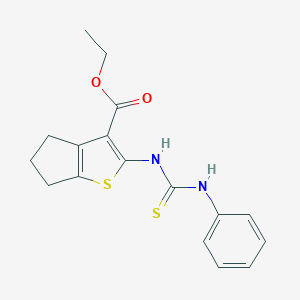

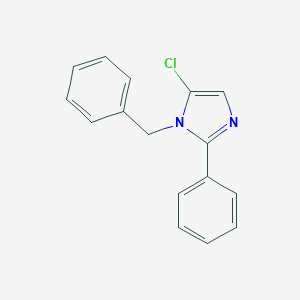

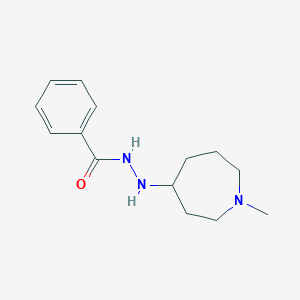

A series of 13-amino derivatives of PCL were synthesized through Michael addition reaction . It has been used in clinical trials to treat colorectal carcinoma and cancer .Molecular Structure Analysis

The molecular formula of 2-Desoxy-4-epi-pulchellin is C15H22O3 . The molecular weight is 250.33 g/mol . The IUPAC name is (3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one .Chemical Reactions Analysis

The 13-amino derivatives of PCL were synthesized through Michael addition reaction .Physical And Chemical Properties Analysis

The molecular weight of 2-Desoxy-4-epi-pulchellin is 250.33 g/mol . The exact mass is 250.15689456 g/mol . The monoisotopic mass is also 250.15689456 g/mol .科学研究应用

Antitumor Activity

“2-Desoxy-4-epi-pulchellin” has been found to exhibit potent antitumor properties. It shows significant cytotoxicities against various cancer cell lines, including K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), Hela (cervical cancer), DU145 (prostate cancer), U937 (histiocytic lymphoma), H1975 (lung cancer), SGC-7901 (gastric cancer), A549 (lung carcinoma), MOLT-4 (acute lymphoblastic leukemia), and HL60 (acute myeloid leukemia) with IC50 values ranging from 0.10 to 46.7uM .

Antiviral and Antimycobacterial Activities

This compound also displays significant antiviral activities against H1N1 and H3N2 strains, as well as notable antimycobacterial activity with an IC50 value of 7.6 uM .

Inhibition of STAT3 Signaling

“2-Desoxy-4-epi-pulchellin” derivatives have been synthesized and evaluated for their ability to inhibit IL-6 induced STAT3 signaling pathways, which play a crucial role in the growth and survival of cancer cells. These derivatives have shown effectiveness in inducing G2/M phase arrest and cell death in colon cancer cells .

Use in Organic Synthesis

Due to its low solubility in water but solubility in organic solvents, “2-Desoxy-4-epi-pulchellin” is used as a starting material for the synthesis of complex organic compounds .

作用机制

Target of Action

The primary target of 2-Desoxy-4-epi-pulchellin is the Janus Kinase 2 (JAK2) . JAK2 is a part of the Janus Kinase (JAK) / signal transducer and activator of transcription (STAT) signaling pathway, which plays key roles in immune responses and cancer development by regulating transcription of cell growth and differentiation-related genes .

Mode of Action

2-Desoxy-4-epi-pulchellin inhibits the IL-6-induced, as well as the constitutive, STAT3 activation in a dose and time-dependent manner . In vitro kinase activity analyses demonstrated that 2-Desoxy-4-epi-pulchellin directly inhibits JAK2 kinase activity . The inhibitory effects of 2-Desoxy-4-epi-pulchellin on JAK2/STAT3 signaling could be blocked by reducing agents dithiothreitol (DTT) or glutathione (GSH), indicating an involvement of the thiol-reactive α-β unsaturated carbonyl group in 2-Desoxy-4-epi-pulchellin .

Biochemical Pathways

The JAK/STAT signaling pathway is the primary biochemical pathway affected by 2-Desoxy-4-epi-pulchellin . This pathway plays key roles in immune responses and cancer development by regulating transcription of cell growth and differentiation-related genes . Aberrant activation of the JAK-STAT signaling pathway has been known to be involved in a variety of human diseases including cancer, autoimmune diseases, and chronic inflammatory diseases .

Pharmacokinetics

It is known that the compound is isolated from the dichloromethane-soluble portion of polygonum hydropiper . It is also known that the compound has a low solubility in water but can dissolve in organic solvents .

Result of Action

2-Desoxy-4-epi-pulchellin has potent in vitro cytotoxicities against various cell lines . It inhibits growth and induces death of many cancer cell lines, particularly those expressing constitutively activated STAT3 . It also inhibits in vivo growth of human cancer cell xenografts .

Action Environment

The action of 2-Desoxy-4-epi-pulchellin can be influenced by environmental factors. For instance, its solubility can be affected by the presence of organic solvents . .

未来方向

属性

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPADYWRUULRBD-MBICNOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Desoxy-4-epi-pulchellin | |

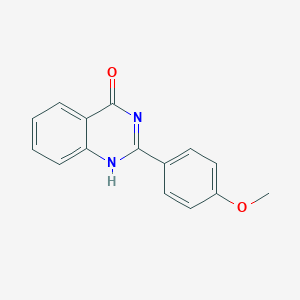

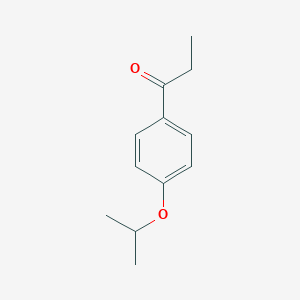

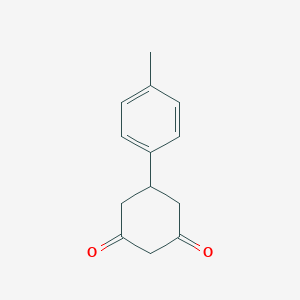

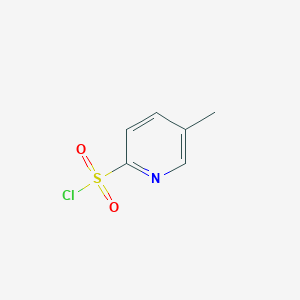

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-Desoxy-4-epi-pulchellin and where is it found?

A: 2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been isolated from several plant species, including Carpesium abrotanoides [, ], Inula helianthus-aquatica [], and Polygonum hydropiper [].

Q2: What analytical techniques are commonly used to identify and quantify 2-Desoxy-4-epi-pulchellin?

A: High-performance liquid chromatography (HPLC) is a primary method for both identification and quantification of 2-Desoxy-4-epi-pulchellin. One study utilized a Kromasil C18 column with a gradient elution of acetonitrile and water, detecting the compound using a photodiode array detector at 211 nm []. This method demonstrated good separation and linearity for 2-Desoxy-4-epi-pulchellin within a specific concentration range.

Q3: Has 2-Desoxy-4-epi-pulchellin demonstrated any promising biological activities?

A: Research on 2-Desoxy-4-epi-pulchellin and its derivatives has revealed potential in inhibiting the STAT3 signaling pathway []. This pathway is often dysregulated in various cancers, suggesting that targeting it could have therapeutic benefits. Additionally, synthetic derivatives of this compound have shown activity against colon cancer cells by inducing G2/M cell cycle arrest and cell death [].

Q4: What are the implications of 2-Desoxy-4-epi-pulchellin's activity against Trypanosoma brucei?

A: A study demonstrated that 2-Desoxy-4-epi-pulchellin exhibited activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness) []. While its activity was moderate compared to other compounds in the study, it highlights the potential of this natural product and its derivatives for developing new treatments for parasitic diseases.

Q5: What research directions are being explored with 2-Desoxy-4-epi-pulchellin?

A: Current research focuses on understanding the structure-activity relationship (SAR) of 2-Desoxy-4-epi-pulchellin []. This involves synthesizing and evaluating various derivatives to identify structural modifications that enhance desired biological activities, such as STAT3 inhibition or anti-cancer effects. This information is crucial for optimizing lead compounds for potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)